molecular formula C23H18N2O3 B2715191 (pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226459-75-1

(pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2715191
CAS No.: 1226459-75-1
M. Wt: 370.408
InChI Key: KQYOPIBTSMPWPJ-UHFFFAOYSA-N
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Description

(pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a pyridine ring, a tolyl group, and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable isoquinoline derivative with a pyridine carboxylate ester under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of catalysts like glacial acetic acid to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide in an organic solvent.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced isoquinoline compounds, and halogenated pyridine derivatives.

Scientific Research Applications

(pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.

    Pyridine Carboxylates: Compounds with pyridine rings and carboxylate groups.

    Tolyl Substituted Compounds: Compounds with tolyl groups attached to different core structures.

Uniqueness

(pyridin-4-yl)methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its combination of a pyridine ring, a tolyl group, and an isoquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

pyridin-4-ylmethyl 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-16-5-4-6-18(13-16)25-14-21(19-7-2-3-8-20(19)22(25)26)23(27)28-15-17-9-11-24-12-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOPIBTSMPWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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